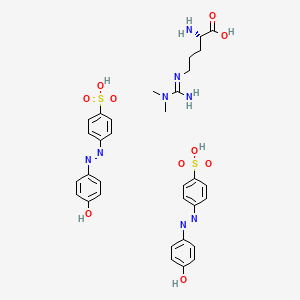![molecular formula C13H17NO4 B13815888 Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.2524 . This compound is also known by other names such as N,O-Diacetyltyramine and O4N-Diacetyltyramine . It is characterized by the presence of an acetamide group attached to a phenethyl structure, which is further substituted with acetyloxy and methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide typically involves the acetylation of tyramine derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of both the hydroxyl and amine groups.
Industrial Production Methods
On an industrial scale, the production of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetamide and acetyloxy groups play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-[4-(Acetyloxy)phenyl]ethyl]acetamide: Similar structure but lacks the methoxy group.
4-(2-Acetylamino-1-(acetyloxy)ethyl)phenyl acetate: Contains additional acetyl groups.
Uniqueness
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]ethyl]acetamide is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
[4-(2-acetamidoethyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-7-6-11-4-5-12(18-10(2)16)13(8-11)17-3/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WJLSQKNRORLRIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





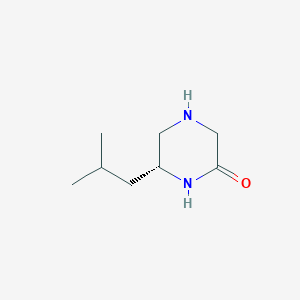
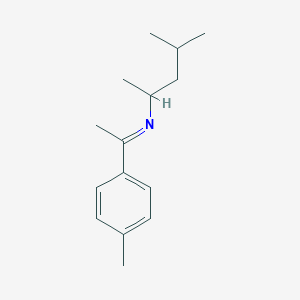
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
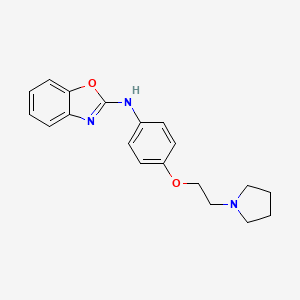
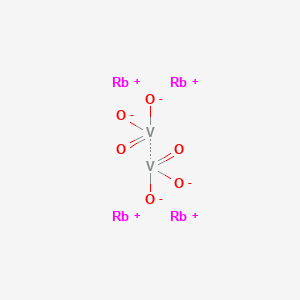

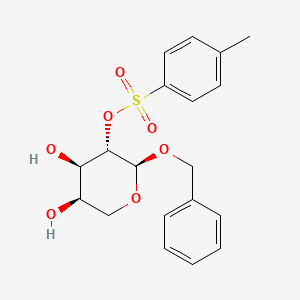

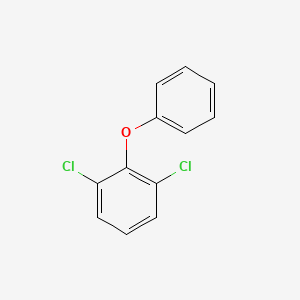
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
